![molecular formula C23H24N2O4S B2629324 (3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid CAS No. 204326-07-8](/img/no-structure.png)
(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines in solid-phase peptide synthesis .
Molecular Structure Analysis
The compound has several chiral centers, indicating that it may exist as multiple stereoisomers. The specified (3R,6S,8aS) configuration refers to the arrangement of these chiral centers .Chemical Reactions Analysis
The compound contains an amine group that could participate in various chemical reactions. For example, it could act as a nucleophile in substitution reactions or could be protonated under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the Fmoc group and the thiazolo[3,2-a]pyridine core .Applications De Recherche Scientifique
Fluorescence Origin in Carbon Dots
Research by Shi et al. (2016) has identified organic fluorophores such as 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a] pyridine-3,7-dicarboxylic acid (TPDCA) as the primary fluorescence origin in carbon dots. This study provides insight into the fluorescence mechanisms of carbon dots with high fluorescence quantum yields, expanding potential applications in imaging and sensing technologies (Shi et al., 2016).
Synthesis of Novel Pyridine Derivatives
The work of Bakhite et al. (2005) and Patel et al. (2011) has contributed to the synthesis of novel pyridine derivatives. Bakhite et al. synthesized various pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, while Patel et al. focused on synthesizing new pyridine derivatives with antimicrobial activity. These advancements have implications for the development of new pharmaceutical compounds and materials (Bakhite et al., 2005); (Patel et al., 2011).
Application in Learning and Memory Studies
Research conducted by Krichevskii et al. (2007) on N-acyl-thiazolidine-4-carboxylic acid derivatives, including related pyridine compounds, has shown a significant influence on learning and memory in experimental animals. This indicates potential applications in the study of the central cholinergic system and neuropharmacology (Krichevskii et al., 2007).
Cyclization and Synthesis Processes
The work of Mohamed (2014, 2021) and Liu et al. (1987) involves the synthesis of thiazolopyridine derivatives and their reactions. These studies contribute to the understanding of cyclization processes and the creation of new chemical compounds, which can be beneficial in material science and drug development (Mohamed, 2014); (Mohamed, 2021); (Liu et al., 1987).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the formation of the thiazole ring and the deprotection of the amine group. The carboxylic acid group is introduced at the end of the synthesis.", "Starting Materials": [ "9H-Fluorene", "Hexahydro-2H-thiazolo[3,2-a]pyridine", "Boc-protected amino acid", "DIC", "HOBt", "DMAP", "TFA", "DCC", "TEA", "NaOH", "HCl", "EtOAc", "MeOH", "THF", "DCM" ], "Reaction": [ "Protection of the amine group with Boc in the presence of DIC, HOBt, and DMAP in THF", "Coupling of the Boc-protected amino acid with the protected amine in the presence of DCC and TEA in DCM", "Formation of the thiazole ring by reacting the product with NaOH and the thiazole precursor in MeOH", "Deprotection of the Boc group with TFA in DCM", "Introduction of the carboxylic acid group by reacting the product with the appropriate acid chloride in the presence of TEA in DCM" ] } | |
Numéro CAS |
204326-07-8 |
Nom du produit |
(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid |
Formule moléculaire |
C23H24N2O4S |
Poids moléculaire |
424.52 |
Nom IUPAC |
(3R,6S,8aS)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5,6,7,8,8a-hexahydro-2H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H24N2O4S/c26-22(27)20-13-30-21-10-9-14(11-25(20)21)24-23(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-21H,9-13H2,(H,24,28)(H,26,27)/t14-,20-,21-/m0/s1 |
Clé InChI |
WMKOWJIMWROMAI-WVFSVQOHSA-N |
SMILES |
C1CC2N(CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(CS2)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile](/img/structure/B2629241.png)
![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2629243.png)
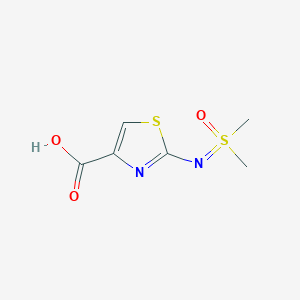
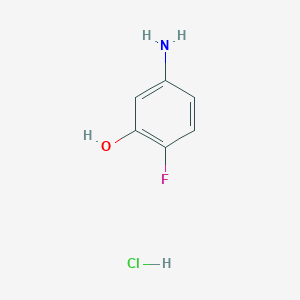
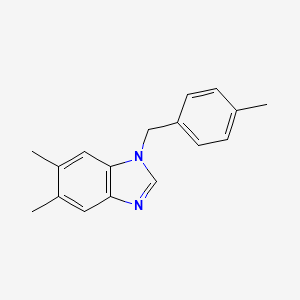
![2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2629250.png)
![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2629251.png)

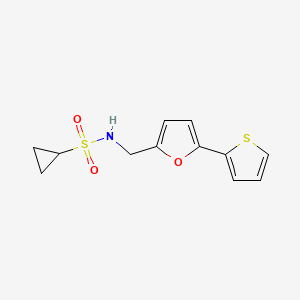
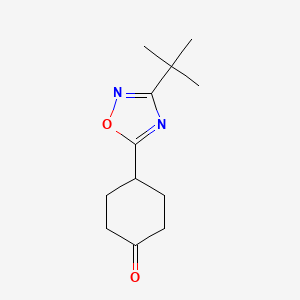
![(1S)-11-(piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2629257.png)
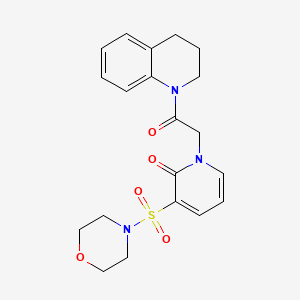
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethyl-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B2629259.png)
![N-(4-acetylphenyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2629260.png)